2-(4-methoxypiperidine-1-carbonyl)pyrazine

Description

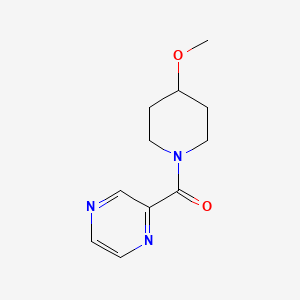

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypiperidin-1-yl)-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBGJZDVZRQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-methoxypiperidine-1-carbonyl)pyrazine

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond is the most synthetically accessible and strategically sound point for cleavage.

This primary disconnection yields two key synthons: a pyrazine-2-carbonyl cation and a 4-methoxypiperidine (B1585072) anion. These idealized fragments correspond to readily available or easily synthesizable chemical reagents. The pyrazine-2-carbonyl synthon can be derived from pyrazine-2-carboxylic acid or its activated derivatives, such as an acyl chloride. The 4-methoxypiperidine synthon is simply the commercially available amine, 4-methoxypiperidine.

A further disconnection of the pyrazine-2-carboxylic acid starting material could involve breaking the C-C bond between the pyrazine (B50134) ring and the carboxyl group, though this is a less common and more complex synthetic route. The pyrazine ring itself is a fundamental heterocycle that can be synthesized through various condensation reactions, such as the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. researchgate.net However, for practical laboratory and industrial synthesis, pyrazine-2-carboxylic acid is a readily available starting material.

Development of Convergent and Linear Synthetic Pathways for this compound

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound.

The most common synthetic route involves the activation of pyrazine-2-carboxylic acid, followed by its reaction with 4-methoxypiperidine. A typical procedure begins with the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.govmdpi.com The resulting pyrazine-2-carbonyl chloride is then reacted with 4-methoxypiperidine in the presence of a base to neutralize the HCl generated during the reaction, affording the desired amide. nih.gov

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of coupling reagents, catalysts, solvents, and temperature.

For the direct coupling of pyrazine-2-carboxylic acid with 4-methoxypiperidine, a variety of coupling reagents can be employed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. rjpbcs.com Other effective coupling systems include propylphosphonic anhydride (B1165640) (T3P). rjpbcs.com

| Coupling Reagent System | Typical Solvent | Additive | General Efficacy |

| Thionyl Chloride (SOCl₂) | Benzene, Toluene | - | High, for acyl chloride formation |

| DCC/HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | HOBt | Good to excellent |

| EDCI/HOBt | DCM, DMF | HOBt | Good to excellent, water-soluble byproduct |

| T3P | Ethyl acetate, Dichloromethane | - | High, with easy work-up |

| HATU | DMF | - | High, but can be expensive |

In the context of metal-catalyzed coupling reactions, the choice of ligand can significantly influence the yield and selectivity of amide formation. While direct amide coupling often does not require metal catalysis, related cross-coupling reactions to form substituted pyrazines can be ligand-controlled. For instance, in Suzuki or Buchwald-Hartwig couplings to modify the pyrazine ring, phosphine-based ligands play a critical role in the efficiency of the palladium catalyst system. researchgate.net Although not directly applied to the final amide bond formation, these methodologies are crucial for the synthesis of more complex, substituted pyrazine precursors. The coordination chemistry of pyrazine-2-carboxamides with metal ions is also an area of study, where the amide can act as a ligand itself. ncn.gov.pl

The choice of solvent can have a profound impact on the reaction rate, yield, and purity of the final product. For amide coupling reactions, polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) are commonly used as they effectively dissolve the reactants and intermediates. ucl.ac.uk In greener approaches, solvents like tert-amyl alcohol have been shown to be effective for enzymatic amide synthesis. nih.gov

Temperature is another critical parameter. The formation of pyrazine-2-carbonyl chloride from the carboxylic acid and thionyl chloride is often carried out under reflux conditions. nih.gov The subsequent coupling with the amine is typically performed at room temperature or slightly below to control the exothermicity of the reaction and minimize side product formation. nih.gov However, in some cases, elevated temperatures may be required to drive the reaction to completion. For enzymatic syntheses, the optimal temperature is often around 45°C to maximize enzyme activity without causing denaturation. rsc.org Studies have shown that higher temperatures can increase reaction rates but may also lead to the formation of byproducts or degradation of the desired product. nih.govresearchgate.net

| Solvent | Typical Temperature Range (°C) | Notes |

| Dichloromethane (DCM) | 0 to 25 | Good for many standard coupling reactions. |

| Dimethylformamide (DMF) | 25 to 100 | High boiling point, good solvating power. |

| Tetrahydrofuran (THF) | 25 to 66 | Often used with activating agents. nih.gov |

| Toluene | Reflux | Used for acyl chloride formation. mdpi.com |

| tert-Amyl Alcohol | ~45 | Preferred for certain enzymatic reactions. nih.gov |

Process Intensification and Scale-Up Considerations for this compound Manufacturing

For the large-scale manufacturing of this compound, process intensification strategies are essential to improve efficiency, safety, and cost-effectiveness. One of the most significant advancements in this area is the adoption of continuous flow chemistry. researchgate.net

Continuous flow reactors offer several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given time. rsc.org For the synthesis of pyrazine carboxamides, a continuous-flow system can be designed where streams of the activated pyrazine-2-carboxylic acid and 4-methoxypiperidine are mixed and reacted in a controlled manner. researchgate.net This approach can lead to higher yields, reduced reaction times, and easier automation and scale-up. rsc.org

Other process intensification techniques include the use of solid-supported reagents or catalysts to simplify purification, and in-line analytical techniques to monitor the reaction progress in real-time. These methods are crucial for ensuring consistent product quality and optimizing the manufacturing process.

Exploration of Sustainable and Green Chemistry Routes for this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the pharmaceutical and chemical industries. For the synthesis of this compound, several green chemistry principles can be applied.

One of the most promising green approaches is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze the amidation reaction under mild conditions, often in greener solvents and with high selectivity. rsc.org For instance, immobilized lipases like Lipozyme® TL IM have been successfully used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.govrsc.org This chemoenzymatic approach avoids the use of harsh reagents and can often be performed in continuous-flow systems, further enhancing its green credentials. nih.govrsc.org

Other green chemistry strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amide formation from the carboxylic acid and amine, which produces only water as a byproduct, is an example of a more atom-economical approach compared to methods that use stoichiometric activating agents.

Use of Safer Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as tert-amyl alcohol, ionic liquids, or even water where possible. nih.govacs.org

Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as some enzymatic reactions, to reduce energy consumption. tandfonline.com

These sustainable approaches not only minimize the environmental impact of the synthesis but can also lead to safer and more cost-effective manufacturing processes.

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

Conformational Analysis of 2-(4-methoxypiperidine-1-carbonyl)pyrazine in Solution via High-Resolution NMR Spectroscopy

The conformational preferences of this compound in solution have been elucidated using high-resolution NMR spectroscopy. Due to the rotational barrier around the amide C-N bond, the molecule can exist as a mixture of Z and E rotamers. The piperidine (B6355638) ring itself is subject to conformational changes, typically adopting a chair conformation to minimize steric strain.

In related N-acylpiperidine derivatives, the orientation of the carbonyl group significantly influences the chemical shifts of the protons on the piperidine ring. For instance, equatorial protons on the α-methylengruppen (the CH2 groups adjacent to the nitrogen) are typically deshielded when the carbonyl group is in a cis position relative to them. Conversely, axial protons in the same position experience a shielding effect. researchgate.net The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data would provide definitive insights into the predominant conformation and the orientation of the methoxy (B1213986) group on the piperidine ring.

Solid-State Structural Characterization of this compound by X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, related structures containing piperidine or pyrazine (B50134) moieties offer insights into expected conformations. For instance, the piperidine ring typically adopts a chair conformation in the solid state. ed.ac.uknih.gov The planarity of the pyrazine ring and the geometry of the amide linkage would also be precisely defined.

Co-crystallization Studies of this compound with Relevant Substrates

Co-crystallization is a technique used to form a crystalline material containing two or more different molecules in the same crystal lattice. This can be used to modify the physical properties of a compound or to study intermolecular interactions. The formation of co-crystals is often driven by hydrogen bonding or other specific non-covalent interactions between the constituent molecules. nih.govmdpi.com

Studies on co-crystallization could involve pairing this compound with molecules that have strong hydrogen bond donor groups, such as carboxylic acids or phenols. The carbonyl oxygen of the amide and the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptor sites. sci-hub.se Successful co-crystallization would not only yield new crystalline materials but also provide deeper understanding of the intermolecular recognition patterns of the title compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

A combined experimental and theoretical approach, often employing density functional theory (DFT) calculations, can aid in the precise assignment of vibrational modes. nih.gov For the title compound, key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | ~1650 |

| C-N (Amide) | Stretching | ~1400 |

| C-O-C (Ether) | Asymmetric Stretching | ~1100 |

| Pyrazine Ring | C-H Stretching | >3000 |

| Pyrazine Ring | Ring Stretching | ~1500-1600 |

| Piperidine Ring | C-H Stretching | ~2800-3000 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways.

Computational Chemistry and Molecular Modeling of 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a fundamental understanding of the electronic properties of a molecule, which are crucial for predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-(4-methoxypiperidine-1-carbonyl)pyrazine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry and bond energies. openaccesspub.orgresearchgate.net These calculations reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

The geometric parameters, including bond lengths and angles, are fundamental for understanding the molecule's shape and steric properties. For instance, the planarity of the pyrazine (B50134) ring and the conformation of the piperidine (B6355638) ring are critical determinants of how the molecule can interact with its environment.

Table 1: Predicted Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-O (methoxy) | ~1.43 Å | |

| Bond Angle | O=C-N (amide) | ~121° |

| C-N-C (piperidine) | ~112° |

Note: These are representative values based on DFT studies of similar heterocyclic compounds and are subject to variation based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

An electrostatic potential map (MEP) provides a visual representation of the charge distribution around a molecule. derpharmachemica.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, highlighting sites for nucleophilic interaction. researchgate.net

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating potential |

| LUMO Energy | ~ -1.2 eV | Electron-accepting potential |

Note: These values are estimations based on FMO analyses of related pyrazine and piperidine-containing molecules. researchgate.netderpharmachemica.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govrsc.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and stability in different environments, such as in aqueous solution. uni-miskolc.hu

For this compound, MD simulations can reveal the flexibility of the piperidine ring and the rotational freedom around the amide bond. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site.

Molecular Docking and Binding Energy Predictions with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can provide a binding energy value, which indicates the strength of the interaction. nih.gov

Molecular docking studies not only predict the binding affinity but also reveal the specific interactions between the ligand and the amino acid residues of the protein. mdpi.com For this compound, key interactions could include hydrogen bonds between the carbonyl oxygen or pyrazine nitrogens and polar residues in the binding pocket. The methoxy (B1213986) group could also form hydrogen bonds, while the aromatic pyrazine ring and the aliphatic piperidine ring could engage in hydrophobic interactions.

The chemical structure of this compound can serve as a scaffold for the design of new molecules with improved properties. mdpi.commdpi.com Virtual screening is a computational technique where large libraries of chemical compounds are docked against a protein target to identify potential "hits". nih.govnih.gov

Based on the docking results of the this compound scaffold, lead optimization strategies can be employed. This involves making chemical modifications to the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net For example, different substituents could be added to the pyrazine or piperidine rings to explore new interactions with the protein target.

In Silico Prediction of Pharmacokinetic Properties for this compound

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these characteristics at an early stage is crucial for avoiding costly late-stage failures in drug development. rdd.edu.iq Various computational models, such as quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models, are employed to estimate the ADME profile of new chemical entities like this compound.

Computational Assessment of Absorption and Distribution Characteristics of this compound

The absorption and distribution of a drug determine its concentration at the target site and are critical for its efficacy. In silico tools can predict several key parameters that govern these processes.

Human Intestinal Absorption (HIA): The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. Computational models predict HIA based on a compound's physicochemical properties. For this compound, predictive models suggest good intestinal absorption. mdpi.com

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.gov In silico models that correlate molecular properties with Caco-2 permeability are valuable for high-throughput screening. researchgate.net Compounds with high permeability typically have an apparent permeability coefficient (Papp) greater than 1.0 x 10⁻⁵ cm/s, while those with low permeability have a Papp less than 1.0 x 10⁻⁶ cm/s. Based on its structural features, this compound is predicted to have moderate to high Caco-2 permeability.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. researchgate.netnih.gov Highly protein-bound drugs have a smaller fraction of unbound drug available for pharmacological activity. Computational predictions for this compound suggest a moderate level of plasma protein binding.

Interactive Data Table: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 80 | High |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5 - 15 | Moderate to High |

| Plasma Protein Binding (%) | 60 - 80 | Moderate |

Prediction of Metabolic Pathways and Major Metabolites of this compound

The metabolism of a drug can significantly impact its efficacy and safety by converting it into more water-soluble compounds for excretion or, in some cases, into active or toxic metabolites. The cytochrome P450 (CYP) enzyme system is a major player in drug metabolism. nih.gov

Based on the structure of this compound, several metabolic pathways can be predicted. The methoxy group on the piperidine ring is a likely site for O-demethylation. The piperidine ring itself can undergo hydroxylation at various positions or N-dealkylation. The pyrazine ring may also be subject to oxidation.

Predicted Metabolic Reactions:

O-demethylation: The methoxy group on the piperidine ring can be demethylated by CYP enzymes, likely CYP2D6 or CYP3A4, to form a hydroxylated metabolite.

Hydroxylation: The piperidine ring is susceptible to hydroxylation at carbons 3 or 4.

N-dealkylation: While less common for amides, cleavage of the bond between the piperidine nitrogen and the carbonyl group could occur.

Pyrazine Oxidation: The nitrogen atoms in the pyrazine ring could be oxidized to form N-oxides.

Predicted Major Metabolites:

O-desmethyl-2-(4-hydroxypiperidine-1-carbonyl)pyrazine: Formed via O-demethylation of the methoxy group.

2-((3 or 4)-hydroxypiperidine-1-carbonyl)pyrazine: Resulting from hydroxylation of the piperidine ring.

Pyrazine N-oxide derivative: Formed by the oxidation of one of the pyrazine nitrogen atoms.

The specific CYP isoforms involved in these transformations would require further experimental investigation, but CYP3A4, CYP2D6, and CYP2C9 are commonly involved in the metabolism of compounds with similar structural motifs. nih.govclinpgx.org

Interactive Data Table: Predicted Metabolic Profile

| Metabolic Pathway | Predicted Major Metabolite(s) | Potential CYP Enzymes Involved |

| O-Demethylation | O-desmethyl-2-(4-hydroxypiperidine-1-carbonyl)pyrazine | CYP2D6, CYP3A4 |

| Hydroxylation | 2-((3 or 4)-hydroxypiperidine-1-carbonyl)pyrazine | CYP3A4, CYP2C9 |

| N-Oxidation | This compound-N-oxide | CYP1A2, CYP3A4 |

Biological Activity and Structure Activity Relationship Sar Studies of 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

In Vitro Pharmacological Characterization of 2-(4-methoxypiperidine-1-carbonyl)pyrazine

Comprehensive searches for specific in vitro pharmacological data on this compound did not yield detailed experimental results. The biological activities of pyrazine (B50134) and piperidine (B6355638) derivatives are subjects of broad scientific interest due to their presence in numerous biologically active compounds. mdpi.comresearchgate.net Pyrazine-containing molecules, for instance, are known to exhibit a wide range of pharmacological effects, including antimicrobial and antitubercular activities. mdpi.comnih.gov Similarly, the piperidine and piperazine (B1678402) rings are common scaffolds in compounds targeting various receptors and enzymes. nih.govnih.govnih.govnih.gov

Receptor Binding Affinity and Selectivity Profiling of this compound

Specific receptor binding affinity and selectivity data for this compound are not available in the public domain. However, related structures containing piperazine or piperidine moieties have been investigated for their affinity to various receptors. For example, certain piperazine derivatives have shown high affinity for sigma receptors, with Ki values in the nanomolar range. nih.govnih.gov Other studies on prazosin-related compounds, which feature a piperazine ring, have detailed their alpha-adrenoreceptor blocking activity. nih.gov Additionally, piperidine-containing structures have been developed as potent CCR5 antagonists for potential HIV treatment, exhibiting Ki values as low as 2 nM. nih.gov

Interactive Data Table: Receptor Binding Affinity of Related Piperidine/Piperazine Compounds

| Compound Class | Target Receptor | Key Structural Moiety | Reported Affinity (Ki) |

| Piperazine Derivatives | Sigma-1 Receptor | Piperazine | 3.2 nM |

| Prazosin Analogues | Alpha-1 Adrenoreceptor | Piperazine | High Affinity (Specific Ki not stated) |

| Piperidino-piperidine Derivatives | CCR5 | Piperidine | 2 nM |

| Piperazine Derivatives | Sigma-2 Receptor | Piperazine | 0.68 nM |

Enzyme Inhibition Kinetics and Mechanism of Action for this compound

There is no specific information regarding the enzyme inhibition kinetics or the mechanism of action for this compound. Research on analogous compounds provides some context. For instance, various 1,2,4-triazole (B32235) derivatives bearing a piperidine (azinane) moiety have been synthesized and shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Some of these compounds exhibited potent α-glucosidase inhibition, with IC50 values significantly lower than the standard, acarbose. nih.gov Another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as noncompetitive inhibitors of α-glucosidase, binding to an allosteric site. nih.gov

Cellular Functional Assays and Phenotypic Screening of this compound

Detailed cellular functional assay results and phenotypic screening data for this compound could not be located. In broader studies, pyrazine derivatives have demonstrated antimicrobial activity, though the specific compound was not mentioned. mdpi.comnih.gov For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with some compounds showing significant activity with IC50 values in the low micromolar range. nih.gov

Interactive Data Table: Anti-tubercular Activity of Related Pyrazine Derivatives

| Compound Series | Target Organism | Reported Activity (IC50) |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Mycobacterium tuberculosis H37Ra | 1.35 to 2.18 µM |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide | Mycobacterium tuberculosis H37Ra | ~2.18 µM |

In Vivo Efficacy and Pharmacodynamic Evaluation of this compound in Preclinical Animal Models

No in vivo efficacy or pharmacodynamic data for this compound in preclinical animal models were found in the available literature.

Establishment of Efficacy Models for this compound

Information regarding the establishment of specific efficacy models for this compound is not available.

Biomarker Modulation Studies by this compound in Experimental Systems

There are no published studies on the modulation of biomarkers by this compound in experimental systems.

Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

Systematic Analog Design and Synthesis Strategies for this compound Scaffold

No information is available in the scientific literature regarding the specific design and synthesis of analogs based on the this compound scaffold for the purpose of SAR studies.

Impact of Substituent Effects on Biological Activity and Potency of this compound Analogues

There are no published studies that systematically explore how different substituents on either the pyrazine or the 4-methoxypiperidine (B1585072) ring of this compound affect its biological activity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

No QSAR models have been developed or reported for a series of compounds based on the this compound structure.

Mechanistic Elucidation of this compound Action at the Molecular Level

Target Engagement Studies and Target Deconvolution for this compound

There is no available data from target engagement or deconvolution studies to identify the specific molecular targets of this compound.

Investigation of Intracellular Signaling Pathways Modulated by this compound

No research has been published that investigates the effects of this compound on any intracellular signaling pathways.

Intellectual Property and Patent Landscape Analysis for 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

Strategies for Novelty and Inventive Step in Patent Applications for 2-(4-methoxypiperidine-1-carbonyl)pyrazine Derivatives

To secure patent protection for derivatives of this compound, applicants must demonstrate both novelty and an inventive step (or non-obviousness) over the existing prior art. southcentre.int Given that the core molecule does not appear to be patented, several strategies can be employed to build a robust patent portfolio.

Demonstrating Novelty:

New Chemical Entities (NCEs): The most straightforward path to a composition of matter patent is to synthesize and claim novel derivatives of this compound. This can be achieved through various modifications, such as:

Substitution on the pyrazine (B50134) ring.

Modification of the methoxy (B1213986) group on the piperidine (B6355638) ring (e.g., replacement with other alkoxy groups, alkyl groups, or halogens).

Introduction of stereochemistry, for example, by creating chiral centers and claiming specific enantiomers or diastereomers.

Establishing an Inventive Step:

The inventive step requires that the invention is not obvious to a person skilled in the art. southcentre.int This can be demonstrated in several ways:

Unexpected Therapeutic Efficacy: If a derivative of this compound demonstrates unexpected and superior biological activity for a particular therapeutic indication compared to structurally similar compounds in the prior art, this can be a strong argument for an inventive step.

Improved Physicochemical Properties: Demonstrating unexpected improvements in properties such as solubility, stability, or bioavailability that lead to a tangible advantage can also support an inventive step.

Novel Methods of Synthesis: A new, non-obvious, and more efficient method for synthesizing this compound or its derivatives could be patentable. ip.com

New Formulations: Novel pharmaceutical compositions containing this compound with enhanced properties (e.g., controlled release) can be patented.

Polymorphs and Salts: The discovery of new and stable crystalline forms (polymorphs) or salts with advantageous properties can also be a source of patent protection. google.com

The following table outlines potential strategies for establishing novelty and inventive step for derivatives.

| Strategy | Description | Example |

| Structural Modification | Introduction of new functional groups or scaffolds to create novel compounds. | Synthesis of a derivative with a fluoro group on the pyrazine ring, leading to enhanced metabolic stability. |

| Stereoisomer Isolation | Separation and characterization of specific enantiomers or diastereomers with superior activity or safety profiles. | Isolating the (R)-enantiomer and demonstrating that it is significantly more potent than the racemate. |

| Prodrug Development | Creation of a prodrug that improves the pharmacokinetic properties of the parent compound. | Designing an ester prodrug that increases oral bioavailability. |

| New Therapeutic Use | Discovering a new and non-obvious medical use for the compound or its derivatives. | Finding that the compound is effective in treating a neurodegenerative disease, a previously unknown application for this class of molecules. |

| Combination Therapy | A synergistic combination of the compound with another active agent. | A formulation containing the compound and a known anti-inflammatory drug that shows a greater-than-additive effect. |

Freedom-to-Operate (FTO) Analysis and Risk Assessment for the Development of this compound

A Freedom-to-Operate (FTO) analysis is an essential due diligence measure to assess whether the development, manufacture, and sale of a product is likely to infringe on the valid intellectual property rights of a third party. drugpatentwatch.com For this compound, an FTO analysis would involve a detailed and ongoing search of the patent landscape to identify any potential blocking patents.

Key Steps in an FTO Analysis:

Comprehensive Patent Searching: This involves searching patent databases in relevant jurisdictions for patents with claims that could potentially cover the compound, its synthesis, or its intended use.

Analysis of Patent Claims: The claims of any identified patents must be carefully analyzed to determine their scope and whether they would be infringed. sagaciousresearch.com

Legal Opinion: A qualified patent attorney should provide a legal opinion on the FTO, assessing the risk of infringement and the validity of any potentially problematic patents. drugpatentwatch.com

Potential Risks and Mitigation Strategies:

The primary risks associated with the development of this compound from an IP perspective are:

Broad Genus Claims: A pre-existing patent with a broad Markush claim could read on the compound, even if it is not explicitly disclosed.

"Submarine" Patents: A pending patent application that has not yet been published could emerge and create an FTO issue.

Process Patents: The method used to synthesize the compound could infringe on a patented process.

Use Patents: The intended therapeutic use of the compound could be covered by a method-of-use patent.

The following table outlines potential risks and corresponding mitigation strategies.

| Risk | Description | Mitigation Strategy |

| Blocking Composition of Matter Patent | A valid and enforceable patent claims the specific molecule or a genus that encompasses it. | - Licensing: Negotiate a license with the patent holder. - Invalidation: Challenge the validity of the patent in court or through administrative proceedings. - Design Around: Modify the structure of the compound to fall outside the scope of the patent claims. |

| Blocking Process Patent | The planned manufacturing process infringes on a patented synthetic method. | - Develop a Non-infringing Process: Invent and validate an alternative synthetic route. - Licensing: Obtain a license for the patented process. |

| Blocking Method of Use Patent | The intended therapeutic indication for the compound is claimed in a third-party patent. | - Target a Different Indication: Develop the compound for a different, non-patented use. - Licensing: Secure a license for the specific method of use. |

| Future Patent Filings | A competitor files a patent application covering a similar compound or technology. | - Monitor the Patent Landscape: Continuously monitor new patent publications and applications. - File Proactively: Establish an early priority date by filing patent applications on new discoveries promptly. |

Future Research Directions and Translational Perspectives for 2 4 Methoxypiperidine 1 Carbonyl Pyrazine

Emerging Methodologies in Chemical Biology and Their Application to 2-(4-methoxypiperidine-1-carbonyl)pyrazine Research

Recent advances in chemical biology provide a powerful toolkit to investigate the biological functions of novel small molecules like this compound. These methodologies can help to identify its cellular targets, elucidate its mechanism of action, and develop it into a selective chemical probe to study complex biological systems. mdpi.comnih.govyoutube.com

A primary challenge for a novel compound is the identification of its biological target or targets. nih.govnih.gov Phenotypic screening, where the compound is tested for its effects on cells, tissues, or whole organisms, can reveal unexpected biological activities. researchgate.net Should this compound elicit a specific phenotype, a variety of target deconvolution strategies can be employed.

One powerful approach is the use of chemical proteomics . This involves creating a molecular probe based on the structure of the parent compound. For instance, a derivative of this compound could be synthesized with a reactive group (for covalent labeling) or a tag (like biotin (B1667282) for affinity purification). frontiersin.orgkist.re.kr This probe would then be used to isolate its binding partners from cell lysates, which can be identified using mass spectrometry.

Another emerging technique is the use of labeled chemical probes for imaging and target engagement studies. researchgate.net A fluorescently tagged version of this compound could allow for the visualization of its subcellular localization, providing clues about its site of action. Furthermore, such probes are crucial for confirming that the compound engages its target within a cellular context. nih.gov

The integration of these chemical biology tools with next-generation sequencing (NGS) technologies can provide deeper insights into the compound's effects on cellular pathways and gene expression. nih.gov

Table 1: Application of Chemical Biology Methodologies to this compound Research

| Methodology | Application for this compound | Potential Outcome |

| Phenotypic Screening | Assess effects on various cancer cell lines, bacterial or fungal strains, or in models of inflammation. | Identification of novel bioactivity (e.g., anti-proliferative, antimicrobial). |

| Chemical Proteomics | Develop an affinity-based or photo-crosslinking probe to pull down binding proteins from cell extracts. nih.govfrontiersin.org | Unbiased identification of direct molecular targets. |

| Target Validation | Use genetic techniques (e.g., CRISPR-Cas9) to confirm the role of identified targets in the compound's activity. numberanalytics.com | Validation of the mechanism of action. |

| Labeled Chemical Probes | Synthesize fluorescently-labeled analogs for cellular imaging. researchgate.net | Determination of subcellular localization and confirmation of target engagement in live cells. |

| Computational Modeling | Employ in silico docking studies against known protein targets of pyrazine (B50134) or piperidine (B6355638) derivatives. | Prediction of potential binding targets to guide experimental work. numberanalytics.com |

Potential Therapeutic and Industrial Applications of this compound

The structural components of this compound suggest several potential applications, drawing from the known bioactivities of related compounds.

Therapeutic Potential:

The pyrazine ring is a key feature in several established drugs, including the anti-tubercular agent pyrazinamide (B1679903). nih.govmdpi.com Hybrid molecules that combine a pyrazine ring with a piperazine (B1678402) or piperidine moiety have been investigated as potent anti-tubercular agents. rsc.org This suggests that this compound could be a starting point for the development of new anti-infective agents, particularly against Mycobacterium tuberculosis.

Furthermore, pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. tandfonline.com The piperidine scaffold is also a common feature in centrally active drugs. researchgate.net Therefore, screening of this compound in relevant biological assays could uncover its potential in oncology, immunology, or neuroscience. For example, pyrazine-based compounds have been explored as inhibitors of enzymes relevant to Alzheimer's disease. doaj.org

Industrial Applications:

Beyond pharmaceuticals, pyrazine derivatives have significant industrial applications, most notably in the flavor and fragrance industry. elsevierpure.comtuwien.ac.at They are responsible for the characteristic roasty and nutty aromas in foods like coffee and cocoa. tuwien.ac.at While the sensory properties of this compound are unknown, its pyrazine core suggests it could be explored as a novel flavoring agent or fragrance component.

Additionally, heterocyclic compounds are integral to materials science. britannica.com The specific electronic and structural properties of this compound could make it a candidate for applications in organic electronics or as a specialized chemical intermediate. Some pyrazine carboxamide derivatives have also been investigated as potential elicitors to increase the production of valuable secondary metabolites in plant cell cultures. nih.govphcog.com

Table 2: Potential Applications of this compound

| Sector | Potential Application | Rationale |

| Therapeutic | Antitubercular Agent | The pyrazine core is present in the first-line anti-TB drug pyrazinamide, and pyrazine-piperazine hybrids show anti-mycobacterial activity. nih.govrsc.org |

| Anticancer Agent | Pyrazine derivatives have shown anticancer properties. tandfonline.com | |

| CNS Agent | The piperidine moiety is common in drugs targeting the central nervous system. researchgate.net | |

| Industrial | Flavor/Fragrance | Pyrazines are widely used as flavor and fragrance compounds. elsevierpure.comtuwien.ac.at |

| Agrochemical | Pyrazine carboxamides have been studied for effects on plant secondary metabolite production. nih.gov | |

| Materials Science | Heterocyclic compounds are used in the development of novel materials. britannica.com |

Interdisciplinary Collaborations and Future Scientific Investigations Involving this compound

The successful translation of a novel compound from a chemical curiosity to a useful tool or therapeutic requires a highly collaborative, interdisciplinary approach. nih.gov The future investigation of this compound would benefit from the combined expertise of synthetic chemists, chemical biologists, pharmacologists, and computational scientists. researchgate.net

A proposed roadmap for future research would involve:

Synthetic Elaboration: Medicinal chemists would first need to develop a robust synthesis for this compound and then create a library of analogs. This would involve modifying both the pyrazine and piperidine rings to establish structure-activity relationships (SAR). nih.govrroij.com

Biological Screening: This library of compounds would then be subjected to broad biological screening by pharmacologists and cell biologists. High-throughput screening against panels of cancer cell lines, microbial pathogens, and specific enzymes or receptors would be essential to identify promising lead compounds.

Mechanism of Action Studies: For any active compounds, chemical biologists would employ the methodologies described in section 7.1 (e.g., chemical proteomics) to identify their molecular targets. researchgate.net

Computational Analysis: Throughout this process, computational chemists could use modeling and simulation to predict the binding modes of active compounds, rationalize SAR data, and guide the design of next-generation analogs with improved properties.

Such a collaborative effort would accelerate the discovery process and increase the likelihood of translating the potential of this compound into tangible applications. nih.gov The development of new synthetic methodologies for creating diverse heterocyclic compounds will continue to be a critical driver of innovation in drug discovery. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.